

"natural occurrence of calcium iodate as lautarite and bruggenite"

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Compound of Interest

Compound Name: Calcium iodate hexahydrate

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An in-depth guide to the mineralogical characteristics of lautarite and brüggerite, the naturally occurring forms of calcium iodate.

This technical guide provides a comprehensive overview of lautarite and brüggerite, the two primary mineral forms of calcium iodate.[1] It is intended for researchers, scientists, and professionals in drug development who have an interest in the properties and natural sources of iodate compounds. This document details the crystallographic, physical, and chemical properties of these minerals, their geological context, and the experimental methods used for their characterization.

Introduction to Calcium Iodate Minerals

Calcium iodate ($\text{Ca}(\text{IO}_3)_2$) is a naturally occurring inorganic compound found in two primary mineral forms: the anhydrous lautarite and the monohydrated brüggerite.[1] These minerals are predominantly found in the nitrate deposits of the Atacama Desert in Chile and are considered the most significant mineral sources of iodine.[1] A third, rarer mineral form, dietzeite, is a chromate-containing calcium iodate with the formula $\text{Ca}_2(\text{IO}_3)_2\text{CrO}_4$. [1]

Geological Occurrence and Association

Both lautarite and brüggerite are found in sedimentary nitrate deposits, often referred to as "caliche".[2][3] Their type locality is the Pampa del Pique III, near the Oficina Lautaro in the Taltal district of Antofagasta, Chile.[2][4]

Lautarite typically occurs as crystals that coat fractures or are embedded within gypsum bands. [2][5] It is commonly found in association with gypsum, brüggerite, dietzeite, nitratine, anhydrite, hydroboracite, and halite.[5][6]

Brüggerite is found in veins with nitratine and as an impregnating agent in the surrounding decomposing rhyolite tuff.[3][7] It is also associated with lautarite, anhydrite, hydroboracite, and halite.[3]

Comparative Data of Lautarite and Brüggerite

The following tables summarize the key quantitative data for lautarite and brüggerite, facilitating a direct comparison of their properties.

Table 1: Chemical and Physical Properties

Property	Lautarite	Brüggerite
Chemical Formula	$\text{Ca}(\text{IO}_3)_2$ [2]	$\text{Ca}(\text{IO}_3)_2 \cdot \text{H}_2\text{O}$ [4]
Molecular Weight	389.88 g/mol [1]	407.90 g/mol [7]
Color	Colorless, yellowish[2][6]	Colorless to bright yellow[3][4]
Hardness (Mohs)	3.5 - 4[2][6]	3.5[3][4]
Density (Measured)	4.59 g/cm ³ [2][6]	4.24 g/cm ³ [3][4]
Density (Calculated)	4.48 g/cm ³ [2][6]	4.244 g/cm ³ [3][4]
Cleavage	Good on {011}[2][6]	Not reported
Fracture	-	Conchoidal[3][4]
Lustre	-	Vitreous[4]
Streak	White[2]	Not reported
Solubility	Slightly soluble in H ₂ O[6]	Slowly soluble in cold H ₂ O, readily in hot H ₂ O[3][4]

Table 2: Crystallographic Properties

Property	Lautarite	Brüggenite
Crystal System	Monoclinic[2]	Monoclinic[4]
Space Group	P2 ₁ /b[2] or P2 ₁ /n (synthetic)[6] [8]	P2 ₁ /b or P2 ₁ /c[3][4]
Point Group	2/m[2][6]	2/m[3]
Cell Parameters	a = 7.28 Å, b = 11.3 Å, c = 7.14 Å, β = 106.36°[2]	a = 8.509(1) Å, b = 10.027(2) Å, c = 7.512 Å, β = 95.27°[7]
Unit Cell Volume	563.58 Å ³ [2]	638.21 Å ³ [7]
Z (formula units/cell)	4[6][8]	4[7]

Table 3: Elemental Composition (Ideal)

Element	Lautarite (% weight)	Brüggenite (% weight)
Calcium (Ca)	10.280%[2]	9.826%[4]
Iodine (I)	65.099%[2]	62.224%[4]
Oxygen (O)	24.622%[2]	27.457%[4]
Hydrogen (H)	-	0.494%[4]

Experimental Protocols

The characterization of lautarite and brüggenite involves standard mineralogical and crystallographic techniques. Below are detailed methodologies representative of the key experiments cited in the literature.

Single-Crystal X-ray Diffraction

This technique is fundamental for determining the crystal structure, unit cell dimensions, and space group of a mineral. The following protocol is based on the study of synthetic lautarite.[8]

- Crystal Selection and Preparation:

- Select a small, single crystal of high quality under a polarizing microscope.
- Grind the crystal into a sphere of a specific diameter (e.g., 0.23 mm) to minimize absorption effects.[\[8\]](#)
- Mount the spherical crystal on a goniometer head.
- Data Collection:
 - Use a computer-controlled single-crystal diffractometer (e.g., Syntex P1).[\[8\]](#)
 - Employ Mo K α radiation, monochromatized by reflection from a graphite crystal.[\[8\]](#)
 - Measure the intensities of all reflections within a specified 2θ range (e.g., below 65°) using a 2θ - ω scan method.[\[8\]](#)
- Structure Solution and Refinement:
 - Solve the crystal structure using the heavy-atom method, which is effective for compounds containing heavy elements like iodine.[\[8\]](#)
 - Refine the structural model using the full-matrix least-squares method.[\[8\]](#)
 - The refinement process continues until the R factor (a measure of agreement between observed and calculated structure factors) converges to a low value (e.g., 0.055).[\[8\]](#)

Chemical Analysis

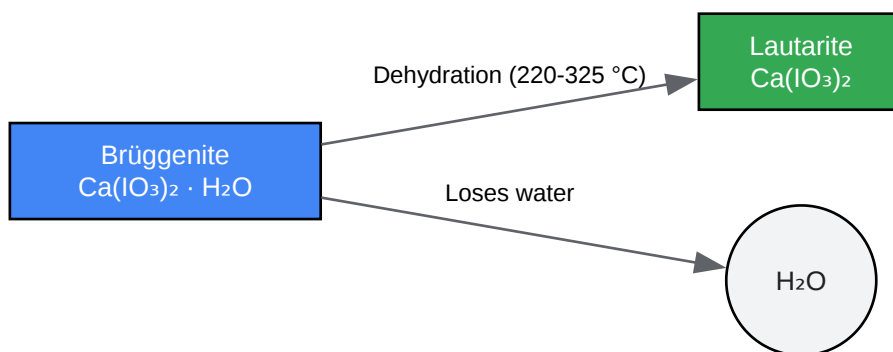
Determining the elemental composition is crucial for confirming the mineral's formula. While the original papers for both minerals are not fully detailed in the provided search results, a general procedure for chemical analysis of such minerals would involve:

- Sample Preparation:
 - A pure sample of the mineral is carefully selected and weighed.
 - The sample is dissolved in a suitable solvent, such as dilute nitric acid.
- Analytical Technique:

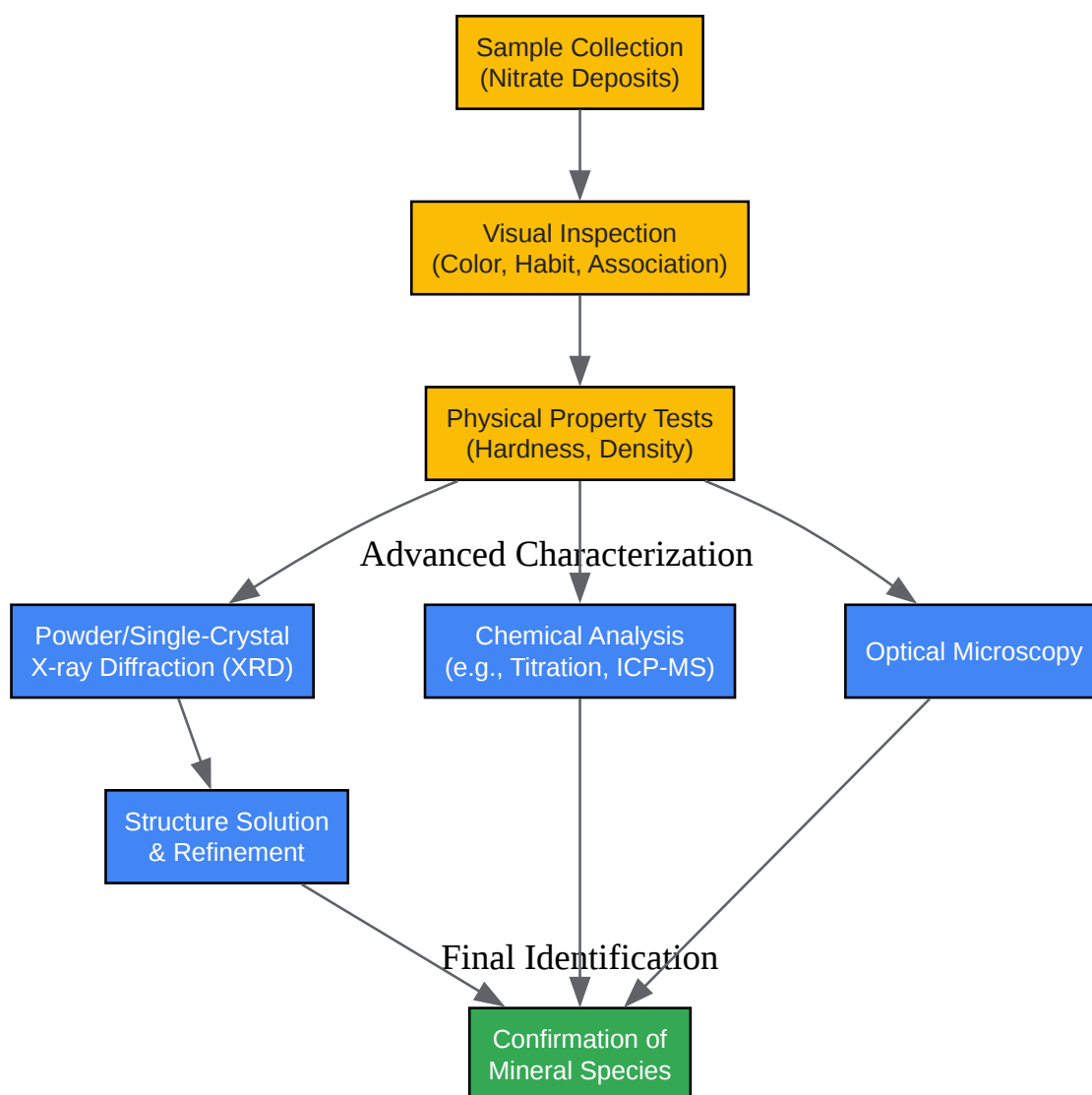
- Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) can be used to determine the concentration of calcium.
- Iodometric titration is a classic and accurate method for determining the iodate content.
 1. The dissolved sample is reacted with an excess of potassium iodide (KI) in an acidic solution, which reduces the iodate to iodine.
 2. The liberated iodine is then titrated with a standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution.
 3. A starch indicator is added near the endpoint, which turns blue-black in the presence of iodine. The endpoint is reached when the blue color disappears.

Visualizations

The following diagrams illustrate the relationship between lautarite and brüggenite and a typical workflow for mineral characterization.



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